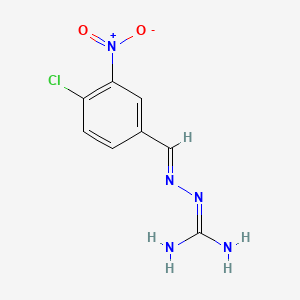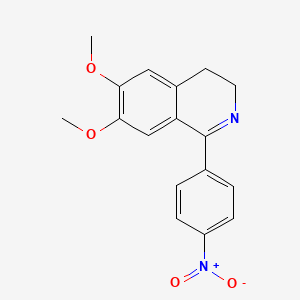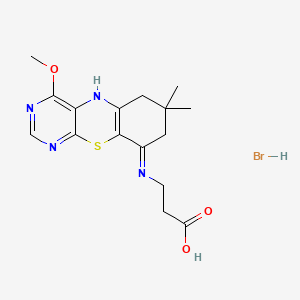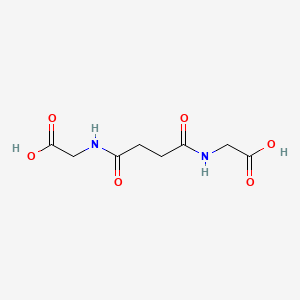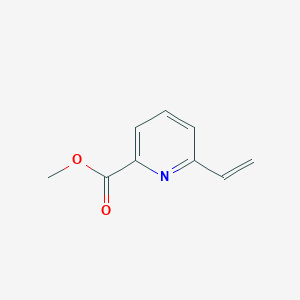
Methyl 6-ethenylpyridine-2-carboxylate
Overview
Description
“Methyl 6-ethenylpyridine-2-carboxylate” is a chemical compound with the CAS Number: 103441-73-2 . It has a molecular weight of 163.18 . The IUPAC name for this compound is methyl 6-vinyl-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h3-6H,1H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is -10 degrees Celsius .Scientific Research Applications
Organic Synthesis and Catalysis
Methyl 6-ethenylpyridine-2-carboxylate is explored in the context of organic synthesis, particularly in the creation of highly functionalized compounds. For example, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with excellent yields and complete regioselectivity, showcasing the compound's utility in synthesizing complex organic structures (Zhu, Lan, & Kwon, 2003).
Electrochemical Applications
In electrochemical applications, the compound is investigated for carboxylation reactions, notably in the transformation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process highlights its potential in synthesizing valuable chemical products using environmentally friendly conditions (Feng, Huang, Liu, & Wang, 2010).
Antiproliferative and Cytotoxic Effects
The compound's derivatives have been explored for their antiproliferative and cytotoxic effects, particularly in cancer research. Dinuclear gold(III) compounds with bipyridyl ligands, for example, have been evaluated for their antiproliferative properties against human ovarian carcinoma cell lines, revealing moderate cytotoxic properties and potential for further pharmacological studies (Casini et al., 2006).
Material Science and Electro-optics
In materials science, this compound is utilized in the synthesis of electro-optic materials. The creation of NLO-active chromophore monolayers and multilayers incorporating derivatives of the compound showcases its potential in developing advanced materials for optical and electronic applications (Facchetti et al., 2003).
Catalysis and Ligand Synthesis
The compound is also relevant in catalysis and ligand synthesis. Nickel complexes bearing new P,N-phosphinopyridine ligands, for instance, demonstrate the influence of stereoelectronic properties on catalytic behavior, emphasizing the role of this compound derivatives in developing new catalysts (Speiser, Braunstein, & Saussine, 2004).
Safety and Hazards
The safety information for “Methyl 6-ethenylpyridine-2-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 6-ethenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGAAYXKQNLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726202 | |
| Record name | Methyl 6-ethenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103441-73-2 | |
| Record name | Methyl 6-ethenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




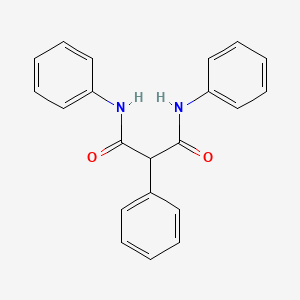
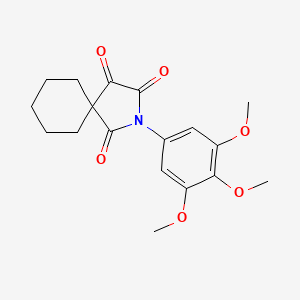

![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B1649628.png)
